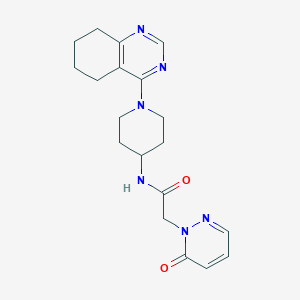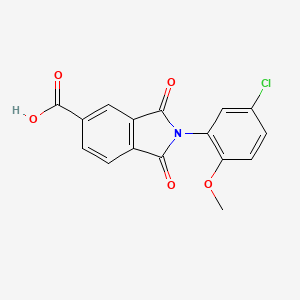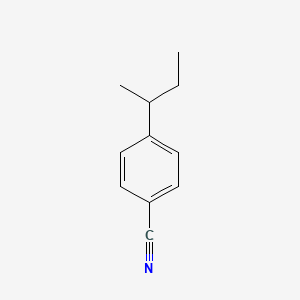
4-(sec-Butyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butyl)benzonitrile, also known as 4-tert-Butylbenzonitrile, is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.2276 . It can be prepared from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation .
Molecular Structure Analysis
The electronic structure of nitriles, including this compound, is very similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond .Physical And Chemical Properties Analysis
The pure form of Benzonitrile, a related compound, is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .Wissenschaftliche Forschungsanwendungen
Electrolyte Additives for Batteries : A derivative of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, has been utilized as a novel electrolyte additive for high voltage lithium-ion batteries, improving cyclic stability and capacity retention significantly Huang et al., 2014.
Corrosion Inhibition : Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic mediums. The study found that these compounds are excellent corrosion inhibitors, with some showing superior performance to others Chaouiki et al., 2018.
Molecular Dynamics : Research on 4-(Dimethyl-amino)benzonitrile, a molecule showing dual fluorescence, explored its intramolecular charge-transfer state. This study provides insights into the molecular structure and dynamics of such compounds Köhn & Hättig, 2004.
Synthesis of Benzonitriles : A study on N-Heterocyclic Carbene-Catalyzed Convenient Benzonitrile Assembly discussed the synthesis of benzonitriles, emphasizing their wide presence in natural products, pharmaceuticals, and agrochemicals Jia & Wang, 2016.
Fungal Degradation of Nitriles : Another research area is the fungal degradation of aromatic nitriles, specifically by Fusarium solani. This study provided insights into the enzymology of C-N cleavage, a critical process in biodegradation Harper, 1977.
Transfer Hydrogenation in Organic Chemistry : A study explored Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles using various hydrogen sources, demonstrating the application of benzonitriles in organic synthesis Garduño & García, 2017.
Photoinduced Charge-Transfer Compounds : The multimode charge-transfer dynamics of 4-(dimethylamino)benzonitrile were probed using ultraviolet femtosecond stimulated Raman spectroscopy, contributing to the understanding of photoinduced charge-transfer processes Rhinehart et al., 2012.
Wirkmechanismus
The mechanism of action for the synthesis of 4-(sec-Butyl)benzonitrile involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This process involves protonation, nucleophilic attack by water, proton transfer, resonance, deprotonation, and further hydrolysis of the amide .
Safety and Hazards
4-(sec-Butyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
4-butan-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSGKOBFASORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)
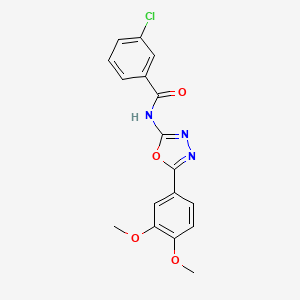
![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)
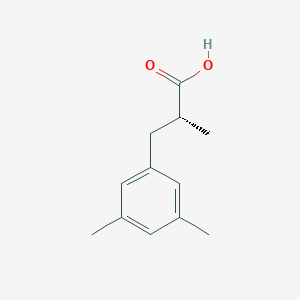


![ethyl 3-methyl-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2466927.png)
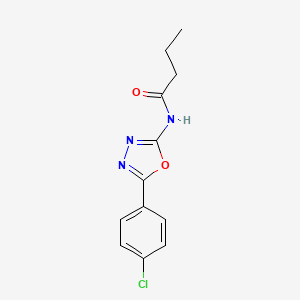
![N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2466931.png)
![(4-Methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2466932.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2466935.png)
